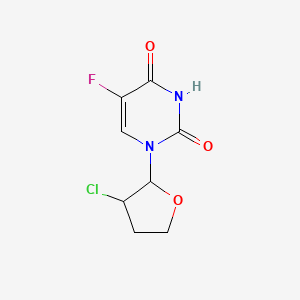
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorooxolan ring and a fluoropyrimidine moiety, which contribute to its distinct chemical properties and reactivity.
准备方法
The synthesis of 1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorooxolan Ring: The initial step involves the chlorination of oxolan-2-yl derivatives under controlled conditions to introduce the chlorine atom at the desired position.
Introduction of the Fluoropyrimidine Moiety: The next step involves the coupling of the chlorooxolan intermediate with a fluoropyrimidine derivative. This can be achieved through nucleophilic substitution reactions, where the chlorine atom is replaced by the fluoropyrimidine group.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
化学反应分析
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the oxolan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the oxolan ring and formation of corresponding hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
科学研究应用
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where fluoropyrimidine derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, where its unique chemical properties are leveraged for specific applications.
作用机制
The mechanism of action of 1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes in rapidly dividing cells. This makes the compound a potential candidate for anticancer therapies. Additionally, the chlorooxolan ring may interact with other cellular components, contributing to its overall biological activity.
相似化合物的比较
1-(3-Chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione can be compared with other similar compounds, such as:
5-Fluorouracil: A well-known anticancer agent that also contains a fluoropyrimidine moiety. it lacks the chlorooxolan ring, which may contribute to different pharmacokinetic properties.
3-Chlorooxolan-2-yl derivatives: Compounds with similar oxolan rings but different substituents, which may exhibit varying chemical and biological activities.
Fluoropyrimidine analogs: Other compounds containing fluoropyrimidine groups, which are studied for their potential therapeutic applications.
The uniqueness of this compound lies in the combination of the chlorooxolan ring and the fluoropyrimidine moiety, which imparts distinct chemical properties and potential biological activities.
属性
CAS 编号 |
63883-04-5 |
|---|---|
分子式 |
C8H8ClFN2O3 |
分子量 |
234.61 g/mol |
IUPAC 名称 |
1-(3-chlorooxolan-2-yl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8ClFN2O3/c9-4-1-2-15-7(4)12-3-5(10)6(13)11-8(12)14/h3-4,7H,1-2H2,(H,11,13,14) |
InChI 键 |
AAHZYBLNBHHSRG-UHFFFAOYSA-N |
规范 SMILES |
C1COC(C1Cl)N2C=C(C(=O)NC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


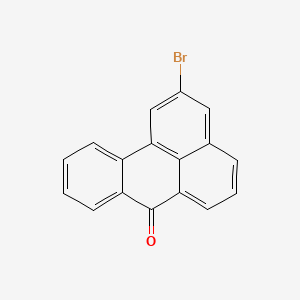
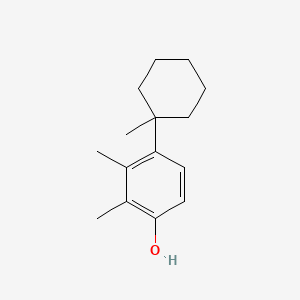
![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)

![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
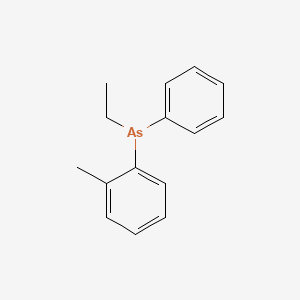
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
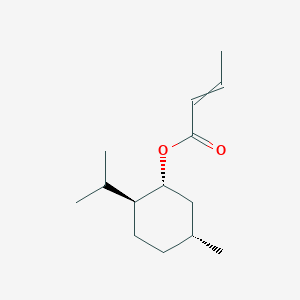
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
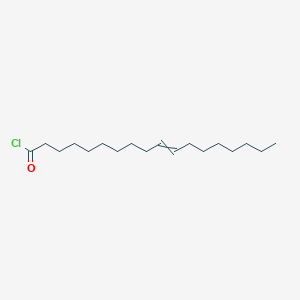
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
